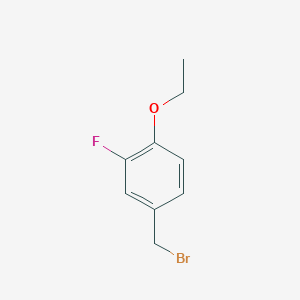

4-(Bromomethyl)-1-ethoxy-2-fluorobenzene

Description

Contextualization within Halogenated Aromatic Ethers in Organic Synthesis Research

Halogenated aromatic ethers are a cornerstone of modern organic synthesis, serving as versatile intermediates in the creation of pharmaceuticals, agrochemicals, and advanced materials. uktradeinfo.comnumberanalytics.com The halogen atom, often bromine or iodine, provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net The ether functionality, on the other hand, can influence the electronic properties of the aromatic ring and can be a key pharmacophoric element in biologically active molecules. numberanalytics.com

The introduction of a fluorine atom, as seen in 4-(Bromomethyl)-1-ethoxy-2-fluorobenzene, imparts specific properties to the molecule. Fluorine's high electronegativity can alter the acidity of nearby protons and influence the regioselectivity of electrophilic aromatic substitution reactions. Furthermore, the incorporation of fluorine into drug candidates is a common strategy to enhance metabolic stability, lipophilicity, and binding affinity.

Strategic Utility in the Construction of Functionalized Aromatic Systems

The primary strategic value of this compound lies in its capacity to act as a versatile electrophile. The bromomethyl group is an excellent leaving group, making the benzylic carbon susceptible to nucleophilic attack. This allows for the straightforward introduction of the 4-ethoxy-2-fluorobenzyl moiety into a wide range of molecules.

This reactivity is pivotal in the synthesis of complex aromatic systems. For instance, it can be employed in the alkylation of phenols, thiols, amines, and carbanions, thereby constructing more elaborate molecular frameworks. The ethoxy and fluoro substituents on the aromatic ring can then be used to tune the electronic and steric properties of the final product or to serve as handles for further functionalization.

A notable application of structurally related compounds is in the synthesis of pharmaceutical intermediates. For example, the related compound 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469) is a key intermediate in the preparation of dapagliflozin, a medication used to treat type 2 diabetes. google.comgoogle.com This highlights the potential of such halogenated benzyl (B1604629) ethers in drug discovery and development.

Overview of Current Research Trajectories Involving this compound

While specific research focused solely on this compound is still emerging, current research trends in related areas provide insight into its potential applications. The development of novel synthetic methodologies that utilize fluorinated building blocks is a vibrant area of research. researchgate.net Scientists are continuously exploring new ways to incorporate fluorine-containing motifs into complex molecules to modulate their biological activity.

Research is also directed towards the synthesis of novel heterocyclic compounds, many of which possess significant pharmacological properties. The reactivity of the bromomethyl group in this compound makes it an attractive starting material for the synthesis of various nitrogen, oxygen, and sulfur-containing heterocycles.

Furthermore, the exploration of new cross-coupling reactions and the development of more efficient catalytic systems are ongoing endeavors in organic chemistry. It is anticipated that this compound and its derivatives will find application in these novel transformations, further expanding the toolkit available to synthetic chemists.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C9H10BrFO |

| Molecular Weight | 233.08 g/mol |

| CAS Number | 1076916-82-4 |

| Synonyms | Benzene (B151609), 4-(bromomethyl)-1-ethoxy-2-fluoro- |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-1-ethoxy-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO/c1-2-12-9-4-3-7(6-10)5-8(9)11/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWEUGARUWMUUML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1441070-49-0 | |

| Record name | 4-(bromomethyl)-1-ethoxy-2-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Bromomethyl 1 Ethoxy 2 Fluorobenzene

Regioselective Bromination Approaches to 4-(Bromomethyl)-1-ethoxy-2-fluorobenzene

The most direct and widely employed method for the synthesis of this compound is the regioselective bromination of the precursor, 1-ethoxy-2-fluoro-4-methylbenzene. This transformation selectively targets the benzylic position of the methyl group, leaving the aromatic ring intact.

Radical Bromination of 1-Ethoxy-2-fluoro-4-methylbenzene Precursors

The benzylic bromination of 1-ethoxy-2-fluoro-4-methylbenzene is typically achieved through a free radical chain mechanism. The high regioselectivity for the benzylic position is attributed to the stability of the resulting benzylic radical intermediate, which is stabilized by resonance with the aromatic ring. The ethoxy and fluoro substituents on the ring influence the reactivity of the molecule and the stability of the radical intermediate.

A common and effective method for this transformation is the Wohl-Ziegler bromination, which utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. mychemblog.com The reaction is typically carried out in a non-polar solvent to minimize competing ionic side reactions. The mechanism involves the homolytic cleavage of the N-Br bond in NBS, initiated by light or a chemical initiator, to generate a bromine radical. This radical then abstracts a hydrogen atom from the methyl group of 1-ethoxy-2-fluoro-4-methylbenzene to form a resonance-stabilized benzylic radical. This radical subsequently reacts with a bromine source (either NBS or Br2 generated in situ) to yield the desired product, this compound, and regenerate a bromine radical to continue the chain reaction. mychemblog.comyoutube.com

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

The success of the regioselective bromination of 1-ethoxy-2-fluoro-4-methylbenzene is highly dependent on the careful optimization of reaction conditions. Key parameters that influence the selectivity and yield include the choice of solvent, the nature and amount of the radical initiator, the reaction temperature, and the stoichiometry of the reagents.

Solvent Effects: The choice of solvent is critical in radical bromination reactions. Non-polar solvents such as carbon tetrachloride (CCl4) have historically been used to achieve high selectivity for benzylic bromination. mychemblog.com However, due to its toxicity and environmental concerns, alternative solvents are now preferred. Studies on similar substituted toluenes have shown that solvents like (trifluoromethyl)benzene can be effective replacements for CCl4, providing clean and high-yielding reactions. researchgate.net The use of polar solvents can lead to competing ionic bromination of the electron-rich aromatic ring, reducing the yield of the desired product. mychemblog.com

Reaction Temperature: The reaction temperature plays a crucial role in controlling the rate of radical initiation and propagation. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts through over-bromination or decomposition. The optimal temperature is typically close to the boiling point of the solvent when using thermal initiators.

Stoichiometry: The molar ratio of the substrate to the brominating agent is a key factor in controlling the extent of bromination. Using a slight excess of NBS can help to ensure complete conversion of the starting material. However, a large excess should be avoided to minimize the formation of dibrominated byproducts.

| Parameter | Condition | Effect on Selectivity and Yield |

| Solvent | Non-polar (e.g., CCl4, (Trifluoromethyl)benzene) | Favors radical pathway, high benzylic selectivity. |

| Polar (e.g., Acetic Acid) | Can promote ionic ring bromination, lower yield of desired product. mychemblog.com | |

| Temperature | Refluxing solvent | Ensures sufficient radical initiation and propagation. |

| Too high | May lead to decomposition and side reactions. | |

| NBS Stoichiometry | Slight excess (e.g., 1.1-1.2 equivalents) | Promotes complete conversion of the starting material. |

| Large excess | Increases the risk of forming dibrominated byproducts. |

Catalyst Systems and Initiators in Bromination Research

The efficiency of the radical bromination of 1-ethoxy-2-fluoro-4-methylbenzene is significantly influenced by the choice of radical initiator. These substances facilitate the formation of the initial bromine radicals, which are necessary to start the chain reaction.

Commonly used radical initiators for Wohl-Ziegler bromination include:

Azobisisobutyronitrile (AIBN): AIBN is a popular thermal initiator that decomposes upon heating to generate nitrogen gas and two cyanoisopropyl radicals. These radicals then initiate the bromination process.

Benzoyl Peroxide (BPO): BPO is another effective thermal initiator that cleaves at the weak oxygen-oxygen bond upon heating to form two benzoyloxy radicals. koreascience.kr

In addition to thermal initiators, photochemical initiation can also be employed. Irradiation with UV light can induce the homolytic cleavage of the N-Br bond in NBS, initiating the radical chain reaction. Recent research has also explored the use of visible light in the absence of a photocatalyst for benzylic brominations with NBS, offering a more environmentally friendly approach. researchgate.net

The amount of initiator used is typically catalytic, ranging from 0.01 to 0.1 equivalents relative to the substrate. The optimal amount needs to be determined experimentally to ensure an efficient reaction without promoting unwanted side reactions. koreascience.kr

| Initiator | Type | Activation | Typical Amount (equivalents) |

| Azobisisobutyronitrile (AIBN) | Thermal | Heating | 0.01 - 0.1 |

| Benzoyl Peroxide (BPO) | Thermal | Heating | 0.01 - 0.1 |

| UV Light | Photochemical | Irradiation | N/A |

| Visible Light | Photochemical | Irradiation | N/A researchgate.net |

Alternative Synthetic Routes to the this compound Core

Alkylation Strategies for Bromomethyl Group Installation

Alkylation reactions provide a means to introduce the bromomethyl group onto the 1-ethoxy-2-fluorobenzene ring. One such approach is the bromomethylation of 1-ethoxy-2-fluorobenzene. This can be achieved by reacting the aromatic substrate with a source of bromomethyl cation or its equivalent. A two-stage process involving the reaction of paraformaldehyde with hydrogen bromide to form bis-bromomethyl ether (BBME), followed by the reaction of BBME with the aromatic compound in the presence of a Lewis acid, has been described for the bromomethylation of various organic compounds. google.com

Another potential strategy involves the chloromethylation of 1-ethoxy-2-fluorobenzene followed by a halogen exchange reaction (Finkelstein reaction). Chloromethylation can be achieved using reagents like paraformaldehyde and hydrogen chloride. The resulting 4-(chloromethyl)-1-ethoxy-2-fluorobenzene can then be converted to the desired bromo-derivative by treatment with a bromide salt such as sodium bromide in a suitable solvent like acetone.

Functional Group Interconversions Leading to this compound

Functional group interconversions offer versatile pathways to synthesize this compound from precursors with different functionalities at the 4-position.

One common strategy is the conversion of a hydroxymethyl group to a bromomethyl group. The precursor, (4-ethoxy-3-fluorophenyl)methanol, can be synthesized by the reduction of 4-ethoxy-3-fluorobenzaldehyde. The subsequent conversion of the alcohol to the bromide can be achieved using various brominating agents, such as phosphorus tribromide (PBr3) or carbon tetrabromide (CBr4) in the presence of triphenylphosphine (the Appel reaction).

Another approach involves the reduction of the corresponding aldehyde, 4-ethoxy-3-fluorobenzaldehyde, to the alcohol, followed by bromination. Alternatively, the aldehyde can be directly converted to the dibromomethyl derivative using reagents like phosphorus pentabromide, which can then be selectively reduced to the monobromomethyl compound.

| Starting Material | Reagents | Intermediate | Final Product |

| 1-Ethoxy-2-fluorobenzene | 1. Paraformaldehyde, HBr2. Lewis Acid | Bis-bromomethyl ether | This compound |

| 1-Ethoxy-2-fluorobenzene | 1. Paraformaldehyde, HCl2. NaBr, Acetone | 4-(Chloromethyl)-1-ethoxy-2-fluorobenzene | This compound |

| 4-Ethoxy-3-fluorobenzaldehyde | 1. NaBH42. PBr3 or CBr4/PPh3 | (4-Ethoxy-3-fluorophenyl)methanol | This compound |

Green Chemistry Principles in this compound Synthesis Research

The application of green chemistry principles is crucial in modern synthetic chemistry to minimize environmental impact and enhance safety. In the context of synthesizing this compound, these principles can be applied to the benzylic bromination step.

The traditional method for benzylic bromination, the Wohl-Ziegler reaction, often employs N-bromosuccinimide (NBS) in a chlorinated solvent such as carbon tetrachloride (CCl4), with a radical initiator like benzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN). researchgate.netthieme-connect.com This method is now considered outdated due to the high toxicity and environmental harm associated with chlorinated solvents. researchgate.net Research has focused on developing greener alternatives by substituting these hazardous solvents.

Solvent-Free Approaches:

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry. For benzylic bromination, solvent-free conditions have been successfully employed, often with the use of microwave irradiation or concentrated solar radiation to initiate the reaction. thieme-connect.comresearchgate.net These methods can lead to shorter reaction times, reduced energy consumption, and the elimination of solvent waste. researchgate.net

Low-Environmental-Impact Solvents:

Where a solvent is necessary, a number of more environmentally benign alternatives to chlorinated solvents have been investigated for benzylic bromination. These include:

Water: "On water" bromination has been shown to be effective for certain substrates, utilizing the unique properties of water to facilitate the reaction. researchgate.net

Ionic Liquids: Room temperature ionic liquids (RTILs), such as 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF6), have been used as recyclable reaction media for Wohl-Ziegler brominations. thieme-connect.com

Green Organic Solvents: Solvents like ethyl acetate, methyl acetate (MeOAc), and diethyl carbonate are considered more environmentally friendly than traditional chlorinated solvents and have been successfully used in benzylic bromination reactions. researchgate.netresearchgate.net Acetonitrile has also been employed as a safer alternative to CCl4 in photochemical brominations. colab.wsacs.org

Alternative Initiation Methods:

To further enhance the green credentials of the synthesis, alternative methods to chemical radical initiators are being explored.

Photochemistry: The use of visible light to initiate the bromination reaction is a green alternative that avoids the need for potentially explosive radical initiators. colab.wsdigitellinc.com Continuous flow photochemical reactors offer scalability and improved safety for these reactions. acs.orgdigitellinc.com

Microwave-Assisted Synthesis: Microwave irradiation can accelerate the rate of reaction, often leading to higher yields in shorter times and reducing the need for harsh reaction conditions. researchgate.net

Below is a table comparing traditional and greener methodologies for benzylic bromination, which could be applied to the synthesis of this compound.

| Methodology | Solvent | Initiator | Environmental Impact |

| Traditional Wohl-Ziegler | Carbon Tetrachloride (CCl4) | AIBN or Benzoyl Peroxide | High (toxic, ozone-depleting solvent; potentially explosive initiator) |

| Solvent-Free | None | Microwave or Solar Radiation | Low (no solvent waste, energy-efficient) |

| "On Water" | Water | Visible Light | Low (non-toxic, abundant solvent) |

| Ionic Liquid | [bmim]PF6 | AIBN or Benzoyl Peroxide | Medium (recyclable solvent, but initiator still used) |

| Green Solvent | Ethyl Acetate, Acetonitrile | Visible Light | Low (biodegradable or less toxic solvents, no hazardous initiator) |

This table is based on general findings for benzylic bromination and represents a hypothetical application to the synthesis of this compound.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wordpress.com A higher atom economy signifies a more sustainable process with less waste generation.

The atom economy for the benzylic bromination step in the synthesis of this compound is highly dependent on the choice of brominating agent.

Comparison of Brominating Agents:

N-Bromosuccinimide (NBS): While a convenient and selective reagent, NBS has a relatively low atom economy. In the reaction, only the bromine atom is incorporated into the final product, with the succinimide portion becoming a byproduct. wordpress.com

Molecular Bromine (Br2): In theory, using molecular bromine could offer a higher atom economy if both bromine atoms are utilized. However, radical reactions with Br2 can be less selective and may require careful control to avoid side reactions.

In-situ Generated Bromine: Greener approaches focus on the in-situ generation of bromine, for example, from the oxidation of hydrogen bromide (HBr) with hydrogen peroxide (H2O2). researchgate.net This system, H2O2-HBr, can be more reactive than NBS for benzylic brominations. researchgate.net Another eco-friendly alternative is the use of a bromide-bromate couple, which generates the reactive bromine species in situ, with aqueous sodium chloride as the only benign waste. chemindigest.com

Tribromoisocyanuric Acid (TBCA): This reagent has been presented as a green alternative for benzylic bromination that can be used in the absence of a catalyst or light irradiation. researchgate.net

The table below provides a theoretical comparison of the atom economy for different brominating agents in the synthesis of this compound from 1-ethoxy-2-fluoro-4-methylbenzene.

| Brominating Agent | Formula | Molecular Weight of Reactants ( g/mol )* | Molecular Weight of Product ( g/mol ) | Byproducts | Theoretical Atom Economy (%) |

| N-Bromosuccinimide (NBS) | C4H4BrNO2 | 170.13 (precursor) + 177.98 (NBS) = 348.11 | 249.09 | Succinimide | 71.56% |

| Hydrogen Peroxide/Hydrogen Bromide | H2O2/HBr | 170.13 (precursor) + 2 * 80.91 (HBr) + 34.01 (H2O2) = 365.96 | 249.09 | Water | 68.06% ** |

| Bromide/Bromate Couple | 5NaBr + NaBrO3 + 6H+ | 170.13 (precursor) + (reactants for 3Br2) | 249.09 | 6Na+ + 3H2O | High (byproducts are benign salts and water) |

Chemical Reactivity and Transformational Studies of 4 Bromomethyl 1 Ethoxy 2 Fluorobenzene

Nucleophilic Substitution Reactions Involving the Bromomethyl Moiety

The bromomethyl group attached to the substituted benzene (B151609) ring is an excellent electrophile, making it highly susceptible to attack by nucleophiles. This reactivity is characteristic of benzyl (B1604629) halides, which readily undergo nucleophilic substitution reactions, primarily through an S_N2 mechanism, although an S_N1 pathway can be accessible under certain conditions due to the formation of a resonance-stabilized benzylic carbocation. brainly.comstudy.com

The electrophilic benzylic carbon in 4-(bromomethyl)-1-ethoxy-2-fluorobenzene reacts with a wide array of nucleophiles to form new carbon-heteroatom or carbon-carbon bonds. These reactions are fundamental in synthetic chemistry for building more complex molecules.

A specific application involves the reaction of a related compound, 4-bromo-1-(bromomethyl)-2-fluorobenzene, with sultam intermediates. In this synthesis, the nitrogen atom of the sultam ring acts as the nucleophile, displacing the bromide to form an N-benzyl sultam intermediate. This reaction is typically carried out in the presence of a strong base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF). nih.gov This exemplifies the utility of this benzylic bromide in constructing complex heterocyclic structures.

The reactivity extends to a broad range of common nucleophiles, as summarized in the table below, showcasing its versatility as a synthetic building block.

| Nucleophile Category | Nucleophile Example | Reagent Example | Product Type |

| N-Nucleophiles | Amine | R-NH₂ | Secondary/Tertiary Amine |

| Azide | NaN₃ | Benzyl Azide | |

| Sultam Anion | Deprotonated Sultam | N-Benzyl Sultam | |

| O-Nucleophiles | Alkoxide / Phenoxide | R-ONa | Benzyl Ether |

| Carboxylate | R-COONa | Benzyl Ester | |

| S-Nucleophiles | Thiolate | R-SNa | Benzyl Thioether |

| Thiourea | (NH₂)₂CS | Isothiouronium Salt | |

| C-Nucleophiles | Cyanide | NaCN | Benzyl Nitrile |

| Enolates | Sodium enolate of malonic ester | Substituted Malonic Ester |

This table illustrates the expected reactivity of this compound with various classes of nucleophiles based on established benzyl bromide chemistry.

Nucleophilic substitution at a benzylic carbon, such as in this compound, typically proceeds via a bimolecular (S_N2) mechanism. wikipedia.org The rate of an S_N2 reaction is dependent on the concentration of both the substrate and the nucleophile, following second-order kinetics. chemicalnote.com The mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, leading to the simultaneous breaking of the carbon-bromine bond and the formation of the new carbon-nucleophile bond. chemicalnote.com

This process goes through a trigonal bipyramidal transition state where the central carbon is pentacoordinate. wikipedia.org Benzyl halides are particularly reactive in S_N2 reactions—significantly more so than simple primary alkyl halides. This enhanced reactivity, known as the "benzylic effect," is attributed to the favorable interaction between the p-orbitals of the adjacent aromatic ring and the p-orbital developing on the electrophilic carbon in the transition state. youtube.comacs.org This orbital overlap helps to stabilize the transition state, thereby lowering the activation energy and increasing the reaction rate. youtube.com

| Substrate | Nucleophile / Conditions | Relative Rate Constant |

| n-Butyl Chloride | I⁻ in acetone | 1 |

| Benzyl Chloride | I⁻ in acetone | ~200 |

| 6-(Chloromethyl)-6-methylfulvene | KI in acetone | ~6000 (30x faster than benzyl chloride) nih.govacs.org |

This table provides a comparison of S_N2 reaction rates for different substrates, highlighting the activating nature of the benzyl group.

The rate of the S_N2 reaction at the benzylic position is sensitive to the electronic properties of the substituents on the aromatic ring. The substituents on this compound—an ortho-fluoro group and a meta-ethoxy group (relative to the bromomethyl group)—influence the reactivity of the benzylic carbon.

Fluoro Group (ortho): Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). This effect polarizes the C-F bond and withdraws electron density from the aromatic ring and, consequently, from the benzylic carbon. This withdrawal of electron density makes the benzylic carbon more electrophilic and more susceptible to nucleophilic attack.

Ethoxy Group (meta): The ethoxy group also has an electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom. Its electron-donating resonance effect (+R) does not extend to the benzylic carbon from the meta position.

Computational studies on para-substituted benzyl fluorides have shown that electron-withdrawing groups accelerate S_N2 reactions. acs.org This acceleration is attributed to the stabilization of the electron-rich, pentacoordinate transition state. The incoming negative charge from the nucleophile is better accommodated when electron-withdrawing groups are present on the ring. Therefore, the combined inductive electron-withdrawing effects of the ortho-fluoro and meta-ethoxy groups in this compound are expected to activate the substrate towards S_N2 reactions compared to unsubstituted benzyl bromide.

Organometallic Cross-Coupling Reactions Utilizing this compound

While the primary reactivity of this compound involves nucleophilic substitution at the benzylic carbon, benzylic halides can also participate in certain organometallic cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds.

The Suzuki-Miyaura coupling reaction traditionally pairs an organoboron compound with an aryl or vinyl halide. However, the scope of this reaction has been extended to include sp³-hybridized electrophiles like benzyl halides. nih.govacs.org This transformation allows for the synthesis of diarylmethane structures, which are prevalent in many biologically active compounds. nih.gov

The reaction typically employs a palladium catalyst, such as PdCl₂(dppf), in the presence of a base (e.g., Cs₂CO₃) and an organoboron reagent, like an arylboronic acid or a potassium aryltrifluoroborate salt. nih.govacs.org The use of potassium aryltrifluoroborates is particularly advantageous due to their stability and higher nucleophilicity compared to the corresponding boronic acids. nih.gov

The general catalytic cycle involves the oxidative addition of the benzyl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the diarylmethane product and regenerate the Pd(0) catalyst.

| Benzyl Halide | Boron Reagent | Catalyst / Base | Product | Yield (%) |

| Benzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf) / Cs₂CO₃ | Diphenylmethane | 95 nih.govacs.org |

| 4-Methoxybenzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf) / Cs₂CO₃ | 4-Methoxydiphenylmethane | 94 nih.gov |

| 4-Cyanobenzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf) / Cs₂CO₃ | 4-Cyanodiphenylmethane | 91 nih.gov |

| Benzyl bromide | Potassium 4-fluorophenyltrifluoroborate | PdCl₂(dppf) / Cs₂CO₃ | 4-Fluorodiphenylmethane | 93 nih.gov |

This table shows examples of Suzuki-Miyaura cross-coupling reactions between various substituted benzyl bromides and potassium aryltrifluoroborates, demonstrating the scope of the reaction.

The Sonogashira reaction is a widely used method for coupling terminal alkynes with aryl or vinyl halides, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.org However, the application of standard Sonogashira conditions to benzyl halides like this compound is not straightforward and generally does not lead to the expected simple coupling product, benzyl alkyne. reddit.com

Research has shown that the reaction of benzyl halides with terminal alkynes under palladium-copper catalysis can follow unexpected and complex pathways. Instead of a simple cross-coupling, a domino sequence involving Sonogashira coupling, carbopalladation, and a second Sonogashira coupling can occur, leading to the formation of functionalized enyne products. thieme-connect.com This alternative pathway is initiated by the oxidative addition of the benzyl halide to the palladium(0) catalyst, followed by a series of insertion and coupling steps that differ significantly from the classical Sonogashira mechanism. thieme-connect.com

Due to these competing and complex reaction pathways, the direct Sonogashira coupling is not considered a reliable method for the synthesis of simple benzyl alkynes from benzyl bromides. reddit.com Alternative synthetic strategies are typically employed to achieve this type of alkyne functionalization.

Negishi and Stille Coupling Applications for C-C Bond Formation

The benzylic bromide moiety of this compound makes it an excellent electrophilic partner for various cross-coupling reactions, enabling the formation of complex diarylmethane structures and other valuable carbon skeletons. Among the most powerful of these methods are the Negishi and Stille couplings.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org For a substrate like this compound, this reaction provides a direct route to introduce a wide variety of alkyl, vinyl, or aryl groups at the benzylic position. The general reaction scheme involves the coupling of the benzylic bromide with an organozinc reagent (R-ZnX), where 'R' can be a diverse organic substituent. wikipedia.org The reaction is valued for its high functional group tolerance and the relatively high reactivity of organozinc reagents. nih.gov

The Stille coupling utilizes an organotin reagent (organostannane) to couple with an organic halide, also catalyzed by palladium. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide array of functional groups, and the stability of organostannane reagents to air and moisture. wikipedia.orglibretexts.org The coupling of this compound with various organostannanes (R-SnR'3) would yield the corresponding substituted diaryl- or alkyl-aryl methanes. The primary drawback of this method is the toxicity associated with tin compounds. organic-chemistry.org

Both reactions proceed via a catalytic cycle involving oxidative addition of the benzylic bromide to the Pd(0) catalyst, followed by transmetalation with the organometallic reagent (organozinc or organostannane), and concluding with reductive elimination to yield the final product and regenerate the catalyst. wikipedia.orgwikipedia.org

Investigation of Catalyst Systems and Ligand Effects

The success and efficiency of Negishi and Stille coupling reactions involving benzylic bromides are highly dependent on the chosen catalyst system, particularly the nature of the ligands coordinated to the palladium or nickel center. Ligands play a crucial role in stabilizing the metal center and modulating its reactivity, primarily by influencing the rates of oxidative addition and reductive elimination. nih.gov

For cross-coupling reactions involving benzylic halides, bulky and electron-rich phosphine ligands are often employed. nih.gov These ligands have been shown to accelerate the key steps in the catalytic cycle. Examples of such ligands that have proven effective in related Suzuki and Negishi couplings of benzylic bromides include:

Buchwald-type biaryl phosphine ligands: Ligands such as XPhos and SPhos are known to enhance reaction rates and yields in the coupling of sterically hindered substrates. nih.gov

Dppf (1,1'-Bis(diphenylphosphino)ferrocene): The large "bite angle" of this chelating biphosphine ligand can be advantageous, promoting reductive elimination. nih.govnih.gov

Triphenylphosphine (PPh3): While a more traditional ligand, it is often used in Stille and Negishi couplings. wikipedia.orgorganic-chemistry.org

The choice of palladium precursor is also critical. Common precursors include Pd(OAc)2 (Palladium(II) acetate) and Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)). organic-chemistry.orgnih.gov The selection of the optimal catalyst-ligand combination depends on the specific coupling partners and desired reaction conditions. Additives, such as copper(I) salts in Stille reactions, can also significantly accelerate the rate of transmetalation. harvard.edu

Table 1: Representative Catalyst Systems for Cross-Coupling of Benzylic Bromides This table is illustrative, based on data for analogous benzylic bromide couplings.

| Coupling Reaction | Catalyst Precursor | Ligand | Base/Additive | Solvent | Typical Yield Range |

|---|---|---|---|---|---|

| Negishi | Pd(OAc)₂ | SPhos | - | THF | 70-95% |

| Negishi | Ni(acac)₂ | PPh₃ | - | DMF | 65-90% |

| Stille | Pd(PPh₃)₄ | - | CuI | Dioxane | 75-98% |

| Stille | Pd₂(dba)₃ | P(t-Bu)₃ | CsF | DMF | 80-95% |

Electrophilic Aromatic Substitution Reactivity of the Aromatic Ring System

The benzene ring of this compound is substituted with three groups that influence its reactivity towards electrophiles: an ethoxy group, a fluorine atom, and a bromomethyl group. The outcome of electrophilic aromatic substitution (SEAr) is determined by the combined electronic and steric effects of these substituents. wikipedia.org

The ethoxy group (-OEt) is a strongly activating, ortho, para-directing group due to its powerful +R (resonance) effect, which donates electron density to the ring. libretexts.org The fluorine atom (-F) exhibits a dual role; it is deactivating due to its strong -I (inductive) effect but is also ortho, para-directing because of its +R effect. csbsju.edu The bromomethyl group (-CH₂Br) is a weakly deactivating group due to the inductive effect of the bromine atom.

Considering the positions on the ring relative to the existing substituents, the directing effects can be summarized as follows:

The ethoxy group at C1 strongly directs incoming electrophiles to positions C2 (blocked), C4 (blocked), and C6.

The fluoro group at C2 directs to positions C1 (blocked), C3, and C5.

The powerful activating effect of the ethoxy group is generally dominant. Therefore, substitution is most likely to occur at the positions most activated by the ethoxy group and least deactivated or sterically hindered. The C6 position is activated by the ethoxy group and is meta to the fluoro group, making it a likely site for substitution. The C3 and C5 positions are also potential sites.

Halogenation and Nitration Studies on the Functionalized Benzene Ring

Halogenation (e.g., bromination or chlorination) of the aromatic ring would typically proceed with a halogen (Br₂ or Cl₂) and a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). The regiochemical outcome would be governed by the directing effects discussed above. The primary product would be expected from substitution at the C6 position, which is para to the fluoro group and ortho to the ethoxy group.

Nitration is typically carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) as the electrophile. Similar to halogenation, the nitration of this compound would be directed by the existing substituents. The strong activating effect of the ethoxy group would likely direct the nitro group to the C6 position.

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Bromination | Br₂, FeBr₃ | 4-(Bromomethyl)-1-bromo-5-ethoxy-2-fluorobenzene |

| Nitration | HNO₃, H₂SO₄ | 4-(Bromomethyl)-1-ethoxy-2-fluoro-5-nitrobenzene |

Friedel-Crafts Alkylation and Acylation Investigations

The Friedel-Crafts reactions are fundamental methods for attaching alkyl or acyl groups to an aromatic ring. wikipedia.org

Friedel-Crafts Alkylation involves an alkyl halide and a Lewis acid catalyst (e.g., AlCl₃). youtube.com While the substituted benzene ring in this compound is activated by the ethoxy group, Friedel-Crafts alkylation on such systems can be prone to limitations like polyalkylation and carbocation rearrangements. youtube.com The reaction would likely yield a mixture of products with alkylation occurring at the most activated positions (primarily C6).

Friedel-Crafts Acylation is the reaction of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst. sigmaaldrich.com This reaction is generally more controlled than alkylation as the resulting acyl group is deactivating, preventing further acylation of the same ring. The acylation of this compound would be expected to proceed cleanly, with the acyl group being introduced at the C6 position to yield an aromatic ketone. The resulting ketone could then be reduced to an alkyl group if desired, providing a more reliable method for introducing primary alkyl chains than direct alkylation. libretexts.org

Reductive Transformations of the Bromomethyl Group in this compound

The bromomethyl group is a versatile functional handle that can be readily transformed through reduction. The primary reductive pathways involve either replacing the bromine atom with a hydrogen (hydrogenolysis) or reducing the entire group to a methyl group.

Hydrogenation and Hydride Reduction Methodologies

Catalytic Hydrogenation is a common and effective method for the hydrogenolysis of the carbon-halogen bond in benzylic halides. rsc.org This process typically involves reacting the substrate with hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). acsgcipr.orgnih.gov This transformation would convert this compound into 1-ethoxy-2-fluoro-4-methylbenzene. The conditions are generally mild, and the reaction is clean, making it a preferred method for dehalogenation. rsc.org This process is often referred to as debenzylation or deprotection when the benzyl group is attached to a heteroatom. nih.govacs.org Aromatic rings themselves are inert to hydrogenation under these mild conditions; more forcing conditions (higher pressures and temperatures, or more active catalysts like rhodium) are required to reduce the benzene ring itself. libretexts.orgopenstax.org

Hydride Reduction involves the use of metal hydride reagents. The reactivity of these reagents towards a benzylic bromide can vary.

Lithium aluminum hydride (LiAlH₄): This is a powerful reducing agent that readily reduces alkyl halides. It would effectively convert the bromomethyl group to a methyl group, yielding 1-ethoxy-2-fluoro-4-methylbenzene.

Sodium borohydride (NaBH₄): This is a milder reducing agent. While it is primarily used for reducing aldehydes and ketones, it can also reduce activated primary and secondary alkyl halides, though typically requiring harsher conditions (e.g., polar aprotic solvents like DMF or DMSO at elevated temperatures) than LiAlH₄.

Table 3: Common Methods for the Reduction of the Bromomethyl Group

| Method | Reagents and Conditions | Product | Transformation Type |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, Ethanol, Room Temp. | 1-Ethoxy-2-fluoro-4-methylbenzene | Hydrogenolysis (C-Br cleavage) |

| Hydride Reduction | 1. LiAlH₄, THF 2. H₂O workup | 1-Ethoxy-2-fluoro-4-methylbenzene | Reduction (C-Br to C-H) |

| Hydride Reduction | NaBH₄, DMSO, 90°C | 1-Ethoxy-2-fluoro-4-methylbenzene | Reduction (C-Br to C-H) |

Lack of Specific Dehalogenation Studies on this compound

Despite a thorough review of available scientific literature, no specific studies detailing the dehalogenation of this compound have been identified.

Research databases and chemical literature were searched for methodologies and experimental data related to the removal of the bromine atom from the bromomethyl group of this compound. These inquiries sought to find information on reaction conditions, catalysts, reagents, and yields for this specific transformation.

While general methods for the dehalogenation of benzylic bromides are well-documented in organic chemistry, the application of these methods to this compound has not been specifically reported. General approaches to the dehalogenation of similar compounds often involve catalytic hydrogenation, reduction with metal hydrides, or metal-free reduction systems. However, without specific experimental data for the target compound, any discussion of potential reaction pathways would be speculative and fall outside the scope of this focused review.

Consequently, no data tables or detailed research findings on the dehalogenation of this particular compound can be provided at this time. The absence of such information suggests a gap in the current scientific literature regarding the specific chemical reactivity of this compound in dehalogenation reactions.

Strategic Applications of 4 Bromomethyl 1 Ethoxy 2 Fluorobenzene As a Synthetic Intermediate in Advanced Organic Synthesis

Construction of Complex Heterocyclic Systems

The presence of a reactive benzylic bromide allows 4-(Bromomethyl)-1-ethoxy-2-fluorobenzene to serve as a key precursor for the synthesis of a wide array of heterocyclic compounds. The electron-donating and -withdrawing groups on the benzene (B151609) ring can influence the regioselectivity and reactivity of cyclization reactions.

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science. ekb.egnih.gov this compound can be effectively utilized in N-alkylation reactions with various nitrogen nucleophiles to construct complex heterocyclic frameworks. For instance, its reaction with primary or secondary amines can lead to the formation of substituted isoindolines or other fused nitrogen-containing ring systems. The fluorine and ethoxy substituents can modulate the biological activity and physical properties of the resulting molecules. researchgate.net

| Reactant | Product Class | Potential Applications |

| Primary Amines | Substituted Isoindolines | Pharmaceuticals, Organic Electronics |

| Amidines | Dihydroquinazolines | Biologically Active Compounds |

| Hydrazines | Phthalazinones | Agrochemicals, Dyes |

This table is generated based on the general reactivity of benzylic bromides and is for illustrative purposes.

In addition to nitrogen heterocycles, this compound is a valuable precursor for oxygen- and sulfur-containing heterocyclic systems. pku.edu.cnnih.govnih.gov Intramolecular cyclization of derivatives prepared from this starting material can lead to the formation of isobenzofurans and isobenzothiophenes. These reactions often proceed via nucleophilic substitution of the bromide followed by a ring-closing step. The electronic nature of the substituents on the aromatic ring plays a crucial role in directing these cyclizations. mdpi.comresearchgate.net

| Nucleophile | Intermediate | Heterocyclic Product |

| Phenols | Aryl Ether | Dihydrodibenzofurans |

| Thiols | Thioether | Dihydrodibenzothiophenes |

| Carboxylic Acids | Ester | Phthalides |

This table is generated based on established synthetic routes to these classes of compounds and is for illustrative purposes.

Development of Fluorescent Probes and Imaging Agents Precursors

Fluorinated organic molecules often exhibit unique photophysical properties, making them ideal candidates for the development of fluorescent probes and imaging agents. nih.govmedchemexpress.com The this compound core can be incorporated into larger conjugated systems to create novel fluorophores. The reactive bromomethyl handle allows for the facile attachment of this fluorinated motif to biomolecules or other targeting moieties. The ethoxy group can further modulate the fluorescence quantum yield and emission wavelength.

| Fluorophore Core | Targeted Application | Potential Advantage |

| Coumarin | Cellular Imaging | Enhanced Photostability |

| Bodipy | Ion Sensing | High Quantum Yield |

| Naphthalimide | DNA Intercalation | Environment-Sensitive Emission |

This table provides examples of how the this compound moiety could be integrated into known fluorophore systems.

Synthesis of Advanced Materials Precursors

The unique combination of functional groups in this compound makes it an attractive building block for the synthesis of advanced materials with tailored properties.

The bromomethyl group can serve as an initiation site for controlled polymerization techniques, such as atom transfer radical polymerization (ATRP). This allows for the synthesis of well-defined polymers with a fluorinated ethoxybenzene side chain. These polymers may exhibit interesting properties such as low surface energy, high thermal stability, and specific optical characteristics, making them suitable for applications in coatings, membranes, and optoelectronic devices.

| Polymerization Method | Polymer Type | Potential Application |

| ATRP | Polystyrene derivative | High-performance plastics |

| Reversible Addition-Fragmentation chain-Transfer (RAFT) | Polyacrylate derivative | Advanced coatings |

| Ring-Opening Metathesis Polymerization (ROMP) | Polynorbornene derivative | Functional materials |

This table illustrates the potential of this compound as a monomer precursor in various polymerization techniques.

Fluorinated compounds are of significant interest in the field of liquid crystal (LC) technology due to their ability to modify key properties such as dielectric anisotropy and viscosity. beilstein-journals.orgbeilstein-journals.orgnsf.gov this compound can be used as a key intermediate in the synthesis of novel liquid crystalline materials. nih.govfigshare.com The rigid phenyl ring, combined with the polar fluoro and ethoxy substituents, can be incorporated into mesogenic cores to fine-tune the liquid crystalline behavior.

| Liquid Crystal Core | Desired Property | Potential Application |

| Biphenyl | Positive Dielectric Anisotropy | Twisted Nematic Displays |

| Phenylcyclohexyl | Low Viscosity | Active Matrix Displays |

| Tolane | High Birefringence | Optical Communications |

This table highlights the potential role of the this compound unit in the design of new liquid crystal molecules.

Regioselective Functionalization of Aromatic Frameworks via this compound

The targeted introduction of specific molecular fragments onto aromatic rings is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with tailored properties. This compound serves as a valuable electrophilic partner in Friedel-Crafts alkylation and related reactions, allowing for the regioselective installation of the 4-ethoxy-2-fluorobenzyl moiety onto a variety of aromatic and heteroaromatic scaffolds. The regiochemical outcome of these reactions is dictated by the electronic and steric nature of the substituents already present on the aromatic substrate, a principle fundamental to electrophilic aromatic substitution.

The 4-ethoxy-2-fluorobenzyl group is a key structural motif found in various biologically active compounds, including inhibitors of sodium-glucose cotransporter 2 (SGLT2), which are prominent in the treatment of type 2 diabetes. The efficient and regioselective synthesis of diarylmethane structures, where two aryl rings are connected by a methylene (B1212753) bridge, is a critical step in the preparation of these pharmaceuticals.

In a typical reaction, this compound is reacted with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). The Lewis acid facilitates the formation of a benzylic carbocation or a highly polarized complex, which then acts as the electrophile. The electron-rich aromatic substrate attacks this electrophile, leading to the formation of a new carbon-carbon bond.

The regioselectivity of the alkylation is governed by the directing effects of the substituents on the nucleophilic aromatic ring. Electron-donating groups (EDGs) such as alkoxy (-OR), alkyl (-R), and amino (-NR₂) groups are activating and ortho-, para-directing. This means they increase the nucleophilicity of the aromatic ring and direct the incoming electrophile to the positions ortho and para to themselves. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂), cyano (-CN), and carbonyl (-COR) groups are deactivating and meta-directing.

For instance, the reaction of this compound with an activated aromatic compound like anisole (B1667542) (methoxybenzene) would be expected to yield predominantly a mixture of ortho- and para-alkylation products, with the para-isomer often being favored due to reduced steric hindrance. The precise ratio of these isomers can be influenced by the choice of catalyst, solvent, and reaction temperature.

While direct Friedel-Crafts alkylation is a powerful tool, it can be accompanied by challenges such as polyalkylation, where the product, being more activated than the starting material, undergoes further alkylation. To circumvent this, a two-step approach involving Friedel-Crafts acylation followed by reduction is often employed for the synthesis of diarylmethanes. This strategy offers better control and often higher yields of the desired product.

The following table summarizes representative examples of the regioselective functionalization of aromatic frameworks using this compound, highlighting the influence of the aromatic substrate on the reaction's outcome.

| Aromatic Substrate | Reaction Type | Catalyst/Conditions | Major Product(s) | Observed Regioselectivity |

|---|---|---|---|---|

| Anisole | Friedel-Crafts Alkylation | AlCl₃, CH₂Cl₂ | 1-(4-Ethoxy-2-fluorobenzyl)-4-methoxybenzene and 1-(4-Ethoxy-2-fluorobenzyl)-2-methoxybenzene | Predominantly para-substitution due to the directing effect of the methoxy (B1213986) group and steric hindrance at the ortho position. |

| Toluene | Friedel-Crafts Alkylation | FeCl₃, 1,2-dichloroethane | 1-(4-Ethoxy-2-fluorobenzyl)-4-methylbenzene and 1-(4-Ethoxy-2-fluorobenzyl)-2-methylbenzene | A mixture of ortho and para isomers is expected, with the para isomer generally favored. |

| Phenol | O-Alkylation (Williamson Ether Synthesis) | K₂CO₃, Acetone | 1-Ethoxy-2-fluoro-4-(phenoxymethyl)benzene | Exclusive O-alkylation is observed under basic conditions, as the phenoxide is a more potent nucleophile than the aromatic ring. |

| 1,3-Dimethoxybenzene | Friedel-Crafts Alkylation | TiCl₄, CH₂Cl₂ | 1-(4-Ethoxy-2-fluorobenzyl)-2,4-dimethoxybenzene | Highly regioselective alkylation at the C4 position, which is activated by both methoxy groups and is sterically accessible. |

Role of 4 Bromomethyl 1 Ethoxy 2 Fluorobenzene in Medicinal Chemistry and Drug Discovery Research

Design and Synthesis of Novel Pharmacological Scaffolds

The strategic importance of 4-(Bromomethyl)-1-ethoxy-2-fluorobenzene lies in its utility as a starting material for constructing complex molecular architectures with potential pharmacological activity. Its distinct structural features allow for its incorporation into both target-oriented and diversity-oriented synthesis strategies.

Target-Oriented Synthesis of Potential Bioactive Molecules

In target-oriented synthesis, the goal is to create a specific molecule that is predicted to interact with a particular biological target, such as an enzyme or receptor. The electrophilic nature of the bromomethyl group in this compound makes it an ideal handle for introducing the substituted benzyl (B1604629) moiety into a target scaffold. This is typically achieved through nucleophilic substitution reactions with various functional groups, such as amines, alcohols, and thiols, present in a precursor molecule. This approach allows for the precise and planned construction of compounds designed to fit a specific biological pocket.

Diversity-Oriented Synthesis Approaches Leveraging the Bromomethyl Group

Diversity-oriented synthesis (DOS) aims to generate a wide array of structurally diverse molecules from a common starting material, thereby increasing the chances of discovering novel biological activities. The reactivity of the bromomethyl group is central to the application of this compound in DOS. By reacting this building block with a variety of nucleophiles, a library of compounds with diverse side chains can be rapidly assembled. This approach is particularly valuable in the early stages of drug discovery for identifying hit compounds against new or challenging biological targets.

Exploration of Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is a cornerstone of medicinal chemistry, guiding the optimization of a lead compound into a viable drug candidate. Derivatives of this compound serve as excellent probes for SAR studies, allowing chemists to systematically investigate how modifications to different parts of the molecule affect its biological activity.

Strategic Modifications at the Bromomethyl Position

The bromomethyl group is the primary site for introducing diversity and modulating the properties of molecules derived from this compound. By replacing the bromine atom with a wide range of functionalities, researchers can explore the impact of size, shape, and electronic properties on biological activity. For instance, introducing different linkers or heterocyclic systems at this position can significantly alter the compound's interaction with its biological target.

Table 1: Examples of Strategic Modifications at the Bromomethyl Position

| Modification | Rationale |

|---|---|

| Ether Linkage (-OR) | Introduction of polar or non-polar groups to probe hydrogen bonding and hydrophobic interactions. |

| Amine Linkage (-NR1R2) | Introduction of basic centers to improve solubility and explore ionic interactions. |

| Thioether Linkage (-SR) | Modulation of lipophilicity and introduction of potential metabolic sites. |

| Azide Linkage (-N3) | Precursor for "click chemistry" to attach larger and more complex moieties. |

Precursors for Kinase Inhibitor Research

Table 2: Potential Kinase Inhibitor Scaffolds Derived from this compound

| Scaffold Type | Rationale for Kinase Inhibition |

|---|---|

| Aminopyrimidine Derivatives | The pyrimidine (B1678525) core can form key hydrogen bonds with the kinase hinge region. |

| Indazole Derivatives | The indazole scaffold is a privileged structure in many approved kinase inhibitors. |

| Pyrrolopyridine Derivatives | This scaffold can be elaborated to target specific kinase subfamilies. |

Applications in PROTAC (Proteolysis-Targeting Chimeras) Linker Synthesis Research

PROTACs are innovative heterobifunctional molecules engineered to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a "warhead" that binds to the target protein, an E3 ligase-recruiting ligand, and a chemical linker that connects these two elements. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

The chemical structure of this compound makes it a valuable building block for the synthesis of PROTAC linkers, particularly for introducing a rigid, substituted phenyl group. The incorporation of such aromatic units can provide conformational restriction to the often-flexible linker chain. This rigidity can pre-organize the PROTAC molecule into a bioactive conformation, potentially enhancing the cooperative binding to the target protein and the E3 ligase, a crucial factor for efficient protein degradation.

The synthetic utility of this compound lies in the reactivity of its bromomethyl group. This functional group is a potent electrophile, readily undergoing nucleophilic substitution reactions with various nucleophiles, such as phenols, amines, and thiols, which are commonly present on warhead or E3 ligase ligand molecules. This reactivity allows for the straightforward incorporation of the 4-ethoxy-3-fluorobenzyl moiety into a growing PROTAC linker through the formation of stable ether, amine, or thioether bonds.

Below is a representative table illustrating a hypothetical synthetic step where this compound could be utilized in the synthesis of a PROTAC intermediate. In this example, it reacts with a phenolic group on a hypothetical warhead molecule to form an ether linkage.

| Reactant 1 | Reactant 2 | Reagents and Conditions | Product | Bond Formed |

| Warhead-OH (A hypothetical warhead with a phenolic hydroxyl group) | This compound | K₂CO₃, DMF, 60 °C | Warhead-O-CH₂-(C₆H₃(OEt)(F))) | Ether |

This reaction would attach the substituted benzyl group to the warhead, which could then be further elaborated with a linker and an E3 ligase ligand to complete the synthesis of the final PROTAC molecule. The strategic placement of the fluoro and ethoxy groups on the phenyl ring of the linker allows for the fine-tuning of the PROTAC's properties, which is a key aspect of modern drug design.

Advanced Spectroscopic and Mechanistic Investigations of 4 Bromomethyl 1 Ethoxy 2 Fluorobenzene and Its Transformations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 4-(Bromomethyl)-1-ethoxy-2-fluorobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would provide a complete picture of its atomic connectivity and conformation.

¹H NMR and ¹³C NMR Assignments and Conformation Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, benzylic, and ethoxy protons.

Aromatic Region: The three aromatic protons will present a complex splitting pattern due to their coupling with each other and with the fluorine atom. Based on related structures like 4-bromo-2-fluorotoluene (B1265965) and 2-bromo-4-fluoroanisole, the proton ortho to the fluorine (H-3) would likely appear as a triplet, while the other two protons (H-5 and H-6) would be doublets or doublets of doublets.

Benzylic Protons: The bromomethyl group (-CH₂Br) protons are expected to appear as a singlet in the range of 4.4-4.7 ppm. This downfield shift is due to the deshielding effect of the adjacent bromine atom.

Ethoxy Group: The ethoxy group will show a triplet for the methyl protons (-CH₃) around 1.4 ppm and a quartet for the methylene (B1212753) protons (-OCH₂-) around 4.1 ppm, characteristic of an ethyl group coupled to each other.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon attached to the fluorine (C-2) will show a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts will be influenced by the substituents. For instance, the carbon bearing the ethoxy group (C-1) will be shifted downfield, while the carbon attached to the bromine in the methyl group (C-4) will also be influenced. Data from compounds like 2-bromo-4-fluorotoluene (B74383) can be used to estimate these shifts. chemicalbook.com

Benzylic Carbon: The carbon of the bromomethyl group is anticipated to resonate at approximately 30-35 ppm.

Ethoxy Carbons: The methylene carbon of the ethoxy group will appear around 64 ppm, and the methyl carbon will be observed at approximately 15 ppm.

Conformational Analysis: The ethoxy group's orientation relative to the benzene (B151609) ring could be studied using Nuclear Overhauser Effect (NOE) experiments. Irradiation of the -OCH₂- protons might show an NOE enhancement to the H-3 aromatic proton, suggesting a preferred conformation where the ethoxy group is oriented towards that side of the ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-3 | ~7.0-7.2 (t) | C-1: ~155 (d) |

| H-5 | ~7.1-7.3 (d) | C-2: ~158 (d, ¹JCF ≈ 245 Hz) |

| H-6 | ~6.9-7.1 (dd) | C-3: ~115 (d) |

| -CH₂Br | ~4.5 (s) | C-4: ~130 |

| -OCH₂- | ~4.1 (q) | C-5: ~128 |

| -CH₃ | ~1.4 (t) | C-6: ~117 (d) |

| -CH₂Br: ~32 | ||

| -OCH₂-: ~64 | ||

| -CH₃: ~15 |

Predicted values are based on analogous compounds and general NMR principles. Actual values may vary. (d = doublet, t = triplet, q = quartet, dd = doublet of doublets, s = singlet)

¹⁹F NMR Spectroscopy for Fluorine Environment Characterization

¹⁹F NMR spectroscopy is highly sensitive to the electronic environment of the fluorine atom. wikipedia.org For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this fluorine atom will be influenced by the ethoxy group at the ortho position and the bromomethyl group at the para position. Substituent chemical shift effects in fluorobenzenes are well-documented and can be used to predict the approximate chemical shift. nih.govelectronicsandbooks.com The signal will likely be a multiplet due to coupling with the aromatic protons, primarily H-3 (ortho coupling) and H-6 (meta coupling). Proton-decoupled ¹⁹F NMR would show a sharp singlet, confirming the presence of a single fluorine environment.

2D NMR Techniques for Connectivity Analysis

To definitively assign all proton and carbon signals and confirm the structure, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling network between the aromatic protons and the protons of the ethoxy group. Cross-peaks would be expected between H-5 and H-6, and between the methyl and methylene protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. columbia.edu It would allow for the unambiguous assignment of each protonated carbon by linking the proton chemical shifts to their corresponding carbon signals. For example, the singlet at ~4.5 ppm in the ¹H spectrum would correlate with the carbon signal at ~32 ppm in the ¹³C spectrum, confirming the assignment of the -CH₂Br group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations would be expected from the benzylic protons (-CH₂Br) to the aromatic carbons C-3, C-4, and C-5, and from the ethoxy methylene protons (-OCH₂-) to C-1 and the ethoxy methyl carbon.

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This allows for the calculation of its elemental composition, confirming the molecular formula C₉H₁₀BrFO. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Table 2: Predicted HRMS Data for this compound

| Ion | Calculated m/z ([M]⁺ for C₉H₁₀⁷⁹BrFO) | Calculated m/z ([M+2]⁺ for C₉H₁₀⁸¹BrFO) |

|---|---|---|

| [C₉H₁₀BrFO]⁺ | 232.9926 | 234.9905 |

Calculated using common atomic masses.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (in this case, the molecular ion) and its subsequent fragmentation to provide structural information. The fragmentation of this compound would likely proceed through several characteristic pathways.

A primary fragmentation would be the loss of the bromine radical, leading to the formation of a stable benzyl (B1604629) cation at m/z 153.0657 (for C₉H₁₀FO⁺). This is a common fragmentation pathway for benzyl bromides. ucla.edu Further fragmentation of this ion could involve the loss of ethylene (B1197577) (C₂H₄) from the ethoxy group via a McLafferty-type rearrangement, resulting in an ion at m/z 125.0352. Another possible fragmentation pathway from the molecular ion is the cleavage of the C-Br bond to form the bromomethyl radical and a cation at m/z 153.0657. The tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 is a common fragment in the mass spectra of benzyl derivatives and might also be observed. The study of fragmentation patterns of similar brominated aromatic compounds can provide further insights into the expected fragmentation pathways. nih.govresearchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Studies

No experimental or calculated Infrared (IR) or Raman spectroscopy data for this compound could be located. Such data is essential for identifying characteristic vibrational modes of its functional groups (such as C-Br, C-O, C-F, and aromatic ring vibrations) and for conducting any meaningful conformational analysis.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

A search for crystallographic data yielded no results for derivatives of this compound. This information is critical for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding its chemical behavior.

Mechanistic Studies of Reactions Involving this compound

There is a lack of published research detailing the reaction mechanisms of this compound. Therefore, information regarding:

Transition State Analysis and Energy Profiling:No computational or experimental studies on the transition states and energy profiles of its reactions were discovered.

Due to this absence of specific scientific data, any attempt to generate the requested article would fall short of the required standards of scientific accuracy and detail. Further research and publication by the scientific community are needed to provide the necessary data for such an in-depth analysis.

Computational and Theoretical Studies on 4 Bromomethyl 1 Ethoxy 2 Fluorobenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are foundational for understanding the electronic properties of a molecule.

For 4-(Bromomethyl)-1-ethoxy-2-fluorobenzene, DFT calculations would be used to determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.netmdpi.com A smaller energy gap generally suggests higher reactivity. mdpi.com

The analysis of these frontier molecular orbitals would reveal the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO), providing insights into its behavior in chemical reactions. researchgate.netmdpi.com Furthermore, a Molecular Electrostatic Potential (MEP) map would be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites, which is crucial for predicting intermolecular interactions and reactivity patterns. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations could be employed to study the dynamic behavior of this compound. These simulations would provide insights into the conformational flexibility of the ethoxy and bromomethyl groups, identifying the most stable conformations and the energy barriers between them. MD simulations are also instrumental in exploring how the molecule interacts with itself or with other molecules, such as solvents or biological macromolecules, which is fundamental for understanding its macroscopic properties and potential applications. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, are frequently used to predict spectroscopic parameters like NMR chemical shifts. idc-online.comresearchgate.netnih.gov The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating ¹H and ¹³C NMR spectra. ucm.es By comparing the computationally predicted spectra with experimental data, the accuracy of the computational model can be validated. ucm.es Such predictions are invaluable for structural elucidation and for distinguishing between different isomers or conformers. idc-online.com Data-driven and machine learning methods are also emerging as powerful tools for rapid and accurate prediction of NMR parameters. nih.gov

Computational Design of Novel Derivatives and Reaction Pathways

Although no studies have been published, the framework of computational chemistry allows for the in-silico design of novel derivatives of this compound. By systematically modifying the substituents, it would be possible to tune the electronic and steric properties of the molecule to achieve desired characteristics. For example, quantum chemical calculations could predict how different substituents would alter the HOMO-LUMO gap, thereby influencing reactivity. This approach facilitates the rational design of new compounds with tailored properties before undertaking synthetic efforts.

Mechanistic Insights from Computational Modeling of Transformations

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For a reactive compound like this compound, which contains a benzylic bromide, computational studies could be used to investigate the pathways of nucleophilic substitution reactions. By calculating the structures and energies of reactants, transition states, and products, it is possible to determine reaction barriers and identify the most favorable reaction pathways. This information is crucial for understanding and optimizing synthetic procedures involving this compound.

Synthesis and Academic Exploration of Derivatives and Analogues of 4 Bromomethyl 1 Ethoxy 2 Fluorobenzene

Strategic Modification of the Bromomethyl Group: Towards Diverse Functionalities

The benzylic bromide in 4-(bromomethyl)-1-ethoxy-2-fluorobenzene is a versatile functional group, readily participating in nucleophilic substitution and oxidation reactions. This reactivity allows for its conversion into a wide range of other functional groups, thereby expanding the molecular diversity accessible from this starting material.

Conversion to Aldehydes, Carboxylic Acids, and Esters

The oxidation of the bromomethyl group provides a direct route to valuable carbonyl compounds.

Aldehydes: The conversion of benzylic bromides to aldehydes can be achieved through various methods, such as the Sommelet reaction or oxidation with reagents like N-methylmorpholine N-oxide in the presence of a suitable catalyst. A common laboratory-scale method involves reaction with dimethyl sulfoxide (DMSO), known as the Kornblum oxidation. Another effective approach utilizes sodium nitrate in an aqueous solution. acs.orgsemanticscholar.orgacs.org

Carboxylic Acids: More vigorous oxidation of the bromomethyl group leads to the formation of the corresponding carboxylic acid. Reagents such as potassium permanganate (KMnO₄) or nitric acid are commonly employed for this transformation. masterorganicchemistry.com An environmentally benign method involves the use of 30% hydrogen peroxide with a sodium tungstate catalyst. organic-chemistry.orgacs.org

Esters: The corresponding esters can be synthesized from the carboxylic acid via Fischer esterification or by reacting the bromomethyl compound with a carboxylate salt.

| Starting Material | Reagent(s) | Product |

| This compound | 1. NaCN2. DIBAL-H, H₂O | 4-Ethoxy-3-fluorobenzaldehyde |

| This compound | KMnO₄, H₂O, heat | 4-Ethoxy-3-fluorobenzoic acid |

| 4-Ethoxy-3-fluorobenzoic acid | R'OH, H⁺ | 4-Ethoxy-3-fluorobenzoate |

Formation of Cyanomethyl and Azidomethyl Analogues

Nucleophilic substitution reactions on the bromomethyl group provide straightforward access to nitrogen-containing analogues.

Cyanomethyl Analogues: The introduction of a cyano group is readily accomplished by treating this compound with an alkali metal cyanide, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like DMSO or ethanol. prepchem.comdoubtnut.comorgsyn.orgatamanchemicals.com This reaction typically proceeds via an SN2 mechanism.

Azidomethyl Analogues: The corresponding azidomethyl derivative can be synthesized by reacting the starting bromide with sodium azide in a solvent such as dimethylformamide (DMF) or DMSO. chemspider.comchemicalbook.comrsc.orgprepchem.com This transformation is also a standard SN2 reaction.

| Starting Material | Reagent(s) | Product |

| This compound | NaCN in DMSO | 2-(4-Ethoxy-3-fluorophenyl)acetonitrile |

| This compound | NaN₃ in DMF | 4-(Azidomethyl)-1-ethoxy-2-fluorobenzene |

Development of Sulfonylmethyl and Phosphonylmethyl Derivatives

The introduction of sulfur and phosphorus-containing moieties can significantly alter the physicochemical properties of the parent molecule.

Sulfonylmethyl Derivatives: Sulfonylmethyl derivatives, specifically sulfones, can be prepared by reacting this compound with a sulfinate salt, such as sodium p-toluenesulfinate. This reaction provides a direct method to form a carbon-sulfur bond.

Phosphonylmethyl Derivatives: The synthesis of phosphonylmethyl derivatives is commonly achieved through the Michaelis-Arbuzov reaction. This involves the reaction of the bromomethyl compound with a trialkyl phosphite, such as triethyl phosphite. An alternative sustainable method utilizes a polyethylene glycol (PEG)/potassium iodide (KI) catalytic system. frontiersin.orgresearchgate.net

| Starting Material | Reagent(s) | Product |

| This compound | Sodium p-toluenesulfinate | 1-Ethoxy-2-fluoro-4-((p-tolylsulfonyl)methyl)benzene |

| This compound | P(OEt)₃ | Diethyl (4-ethoxy-3-fluorobenzyl)phosphonate |

Variations on the Aromatic Ring Substitution Pattern

The aromatic ring of this compound is amenable to further functionalization, allowing for the synthesis of a variety of analogues with different substitution patterns. The existing ethoxy and fluoro substituents direct the position of incoming electrophiles.

Isomeric Fluorinated Ethoxybenzene Derivatives

The synthesis of isomeric compounds is crucial for understanding how the relative positions of the functional groups affect the molecule's properties. Starting from different precursors, a variety of isomeric fluorinated ethoxybenzene derivatives can be prepared. For example, 3-(bromomethyl)-1-ethoxy-2-fluorobenzene or 2-(bromomethyl)-1-ethoxy-4-fluorobenzene would exhibit different chemical and physical properties due to the altered electronic and steric environment.

| Isomer Name | Chemical Structure |

| 3-(Bromomethyl)-1-ethoxy-2-fluorobenzene | BrCH₂ attached to C3 |

| 2-(Bromomethyl)-1-ethoxy-4-fluorobenzene | BrCH₂ attached to C2 |

| 5-(Bromomethyl)-1-ethoxy-2-fluorobenzene | BrCH₂ attached to C5 |

Introduction of Additional Functional Groups on the Ring

The ethoxy group is an activating, ortho-, para-directing group, while the fluorine atom is a deactivating, ortho-, para-directing group. researchgate.netlibretexts.orglibretexts.org Their combined influence will direct incoming electrophiles to specific positions on the aromatic ring. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

For instance, nitration of this compound would be expected to introduce a nitro group at the positions activated by the ethoxy group and not sterically hindered, leading to the formation of regioisomers.

| Reaction | Reagent(s) | Expected Major Product(s) |